Superior In Vivo GLP-1 Secretion Efficacy Relative to Tauroursodeoxycholic Acid
In diabetic mouse models, oral administration of Hyocholic Acid (100 mg/kg/day) resulted in a significantly greater improvement in serum fasting GLP-1 secretion and glucose homeostasis compared to an equivalent dose of tauroursodeoxycholic acid (TUDCA), a clinically used bile acid analog [1]. This quantitative difference directly translates to enhanced therapeutic potential for glycemic control.
| Evidence Dimension | Improvement in serum fasting GLP-1 secretion and glucose homeostasis |
|---|---|
| Target Compound Data | Significantly greater improvement than TUDCA |
| Comparator Or Baseline | Tauroursodeoxycholic acid (TUDCA) at 100 mg/kg/day |
| Quantified Difference | Greater extent (specific fold-change or p-value not publicly available in abstract) |
| Conditions | Diabetic mouse models, oral administration, 100 mg/kg/day dose |
Why This Matters
For researchers developing GLP-1-based therapies for type 2 diabetes, HCA offers a quantifiably superior in vivo efficacy profile compared to a clinically relevant bile acid comparator.
- [1] Zheng X, Chen T, Jiang R, et al. Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism. Cell Metab. 2021;33(4):791-803.e7. View Source
